molecular formula C22H19N5O4 B2474567 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941972-75-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2474567
CAS No.: 941972-75-4
M. Wt: 417.425
InChI Key: AMLKTADBALVUBN-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, it’s worth noting that compounds with a benzo[d][1,3]dioxole structure feature have been synthesized using well-known Pd-catalyzed arylation to set the framework . This strategy was also combined with Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Scientific Research Applications

1. Antimicrobial and Antifungal Applications

Research has demonstrated the potential of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide in antimicrobial and antifungal applications. For instance, a study by Pandya et al. (2019) synthesized a library of related compounds and found them to exhibit significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains. These compounds were characterized for their drug-likeness properties using in silico ADME prediction, suggesting their potential as effective antimicrobial and antifungal agents (Pandya, Dave, Patel, & Desai, 2019).

2. Radioligand Applications

Another study by Baraldi et al. (2004) explored the use of a similar compound, MRE 2029-F20, as a selective antagonist ligand of A2B adenosine receptors. This research focused on developing [3H]-MRE 2029-F20 as a radioligand, which was shown to bind to human A2B receptors with high specificity. This suggests potential applications in the pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).

3. Antioxidant Activity

In the realm of antioxidant research, a study by Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl acetamides with a core structure similar to this compound. These compounds showed moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources retrieved . It’s possible that the mechanism of action could vary depending on the context in which the compound is used.

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-17-11-24-27(16-5-3-2-4-6-16)21(17)22(29)26(25-14)12-20(28)23-10-15-7-8-18-19(9-15)31-13-30-18/h2-9,11H,10,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKTADBALVUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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